

Application Note: Determination of Pyrazosulfuron-ethyl Residues by LC-MS/MS

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Compound of Interest

Compound Name: Pyrazosulfuron-ethyl

Cat. No.: B166691

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Pyrazosulfuron-ethyl** is a sulfonylurea herbicide widely used in rice cultivation to control broadleaf weeds and sedges.[1] Its mode of action involves inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] Due to its high efficacy at low application rates, monitoring its residues in environmental and agricultural matrices is essential to ensure food safety and assess environmental impact.[2] This application note details a robust and sensitive method for the quantification of **Pyrazosulfuron-ethyl** residues in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.[1][3]

Experimental Protocols

Reagents and Materials

- **Pyrazosulfuron-ethyl** analytical standard (≥98% purity).
- Acetonitrile (ACN), Methanol (MeOH), and Water: HPLC or LC-MS grade.
- Formic acid (FA) and Acetic acid (HOAc): LC-MS grade.
- Anhydrous magnesium sulfate (MgSO₄).

- Sodium chloride (NaCl) or Sodium acetate trihydrate (NaOAc·3H₂O).
- Primary secondary amine (PSA) sorbent (for cleanup).
- C18 sorbent (for cleanup).
- Syringe filters (0.22 µm or 0.45 µm).

Standard Solution Preparation

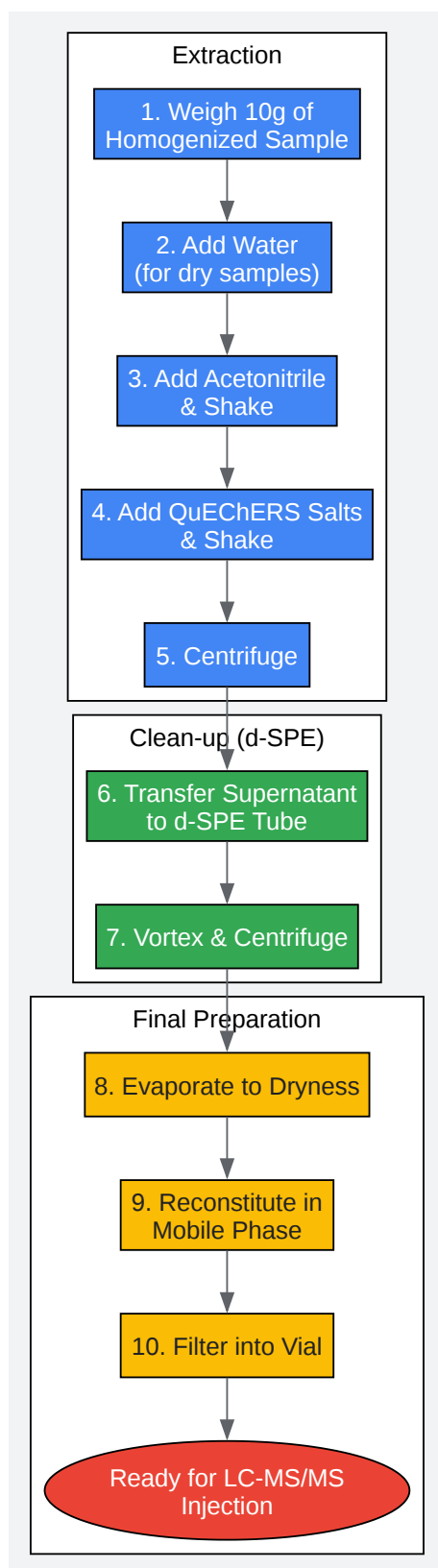
- Stock Standard Solution (e.g., 400 mg/L): Accurately weigh 10 mg of **Pyrazosulfuron-ethyl** standard and dissolve it in a 25 mL volumetric flask with methanol. Store at -20°C.
- Intermediate Standard Solution (e.g., 10 mg/L): Dilute the stock solution appropriately with methanol.
- Working Standard Solutions (e.g., 0.01 - 1.0 mg/L): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition (e.g., acetonitrile/water).

Sample Preparation: Modified QuEChERS Protocol

This protocol is applicable to matrices such as soil and rice (grain, straw).

- Homogenization & Weighing: Homogenize the sample (e.g., grind soil or rice straw). Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Hydration (for dry samples): For dry samples like soil or grain, add 4-10 mL of ultrapure water and vortex for 1 minute to ensure thorough mixing.
- Extraction:
 - Add 10-20 mL of acetonitrile (MeCN), optionally containing 1% acetic acid.
 - Shake vigorously for 2-5 minutes.
 - Add QuEChERS salts (e.g., 6 g anhydrous MgSO₄ and 1.8 g NaOAc·3H₂O).
 - Shake immediately and vigorously for 1 minute to prevent the agglomeration of salts.

- Centrifugation: Centrifuge the tube at ≥ 3500 rpm for 5-10 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 4-6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE sorbents (e.g., a mix of PSA, C18, and MgSO_4).
 - Vortex for 1 minute and then centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Preparation:
 - Take an aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C .
 - Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.
 - Filter the final solution through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial.

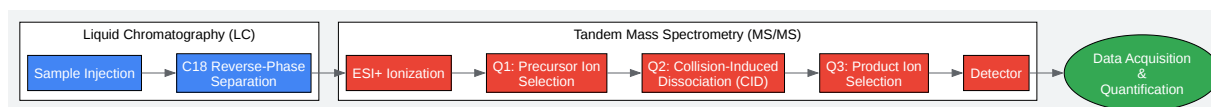


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Caption: QuEChERS sample preparation workflow for **Pyrazosulfuron-ethyl**.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.



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Caption: General workflow for LC-MS/MS analysis.

Instrumental Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of **Pyrazosulfuron-ethyl**.

Table 1: Recommended LC-MS/MS Instrumental Conditions

Parameter	Setting	Reference(s)
Liquid Chromatography		
HPLC System	Agilent 1200/1290, Waters Acquity UPLC or equivalent	
Column	C18 Reverse-Phase (e.g., 2.1 x 100 mm, 5 µm)	
Mobile Phase A	Water with 0.1% Formic Acid or 0.2% Acetic Acid	
Mobile Phase B	Acetonitrile or Methanol	
Gradient	Isocratic (e.g., 75:25 B:A) or Gradient	
Flow Rate	0.4 - 1.0 mL/min	
Column Temperature	30 - 35°C	
Injection Volume	4 - 20 µL	
Mass Spectrometry		
MS System	Agilent 6410, Applied Biosystems API-3200 or equivalent	
Ionization Mode	Electrospray Ionization, Positive (ESI+)	
Acquisition Mode	Multiple Reaction Monitoring (MRM)	
Capillary Voltage	3000 V	
Gas Temperature	350°C	
Gas Flow	8.0 L/min	
Nebulizer Pressure	35 psi	
MRM Transitions		

Parameter	Setting	Reference(s)
Precursor Ion (m/z)	415.0	
Product Ion 1 (m/z)	182.0 (Quantifier)	

| Product Ion 2 (m/z) | 82.9 (Qualifier) | |

Quantitative Data and Method Performance

Method validation is performed to assess linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Performance Data

Parameter	Matrix	Value	Reference(s)
Linearity (R ²)	Standard Solution	≥ 0.995	
Limit of Detection (LOD)	Soil	0.05 mg/kg	
	Rice, Soil, Water	0.04 - 1.0 ng (absolute)	
Limit of Quantification (LOQ)	Soil	0.1 mg/kg	
	Rice (various parts)	0.01 mg/kg	
Recovery (%)	Soil	70.8% - 99.0%	
	Paddy Environment	81% - 106.4%	
Relative Standard Deviation (RSD)	Soil	2.1% - 10.0%	

| | Paddy Environment | < 15% | |

Results and Discussion Using the described method, **Pyrazosulfuron-ethyl** can be effectively separated and quantified with high sensitivity and selectivity. The retention time for

Pyrazosulfuron-ethyl is typically around 7 minutes under the specified chromatographic conditions, though this can vary based on the exact column and mobile phase used. The QuEChERS sample preparation method provides excellent recoveries (generally 70-120%) and good precision ($RSD \leq 20\%$), meeting the requirements for pesticide residue analysis. The use of two MRM transitions, one for quantification and one for confirmation, ensures reliable identification of the analyte and reduces the likelihood of false positives.

Conclusion The LC-MS/MS method detailed in this application note is a reliable and robust approach for the routine analysis of **Pyrazosulfuron-ethyl** residues in complex matrices like soil and rice. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry allows for low detection limits, high accuracy, and excellent reproducibility, making it suitable for regulatory monitoring and research applications.

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